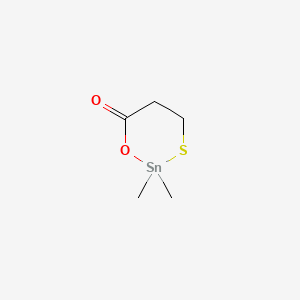
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- is a chemical compound with the molecular formula C11H22O2SSn It is a member of the oxathiastannin family, which are organotin compounds containing sulfur and oxygen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- typically involves the reaction of organotin precursors with sulfur-containing reagents. One common method is the reaction of dibutyltin oxide with mercaptopropionic acid under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve additional steps such as distillation and solvent extraction to further purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. It can also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- can be compared with other similar compounds such as:
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dibutyl-: Similar structure but with different alkyl groups, leading to variations in chemical properties and applications.
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dioctyl-: Longer alkyl chains result in different solubility and reactivity.
6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-diphenyl-:
The uniqueness of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- lies in its specific combination of sulfur, oxygen, and tin atoms, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
32673-05-5 |
|---|---|
Formule moléculaire |
C5H10O2SSn |
Poids moléculaire |
252.91 g/mol |
Nom IUPAC |
2,2-dimethyl-1,3,2-oxathiastanninan-6-one |
InChI |
InChI=1S/C3H6O2S.2CH3.Sn/c4-3(5)1-2-6;;;/h6H,1-2H2,(H,4,5);2*1H3;/q;;;+2/p-2 |
Clé InChI |
YZWBIXWWOWRJCW-UHFFFAOYSA-L |
SMILES canonique |
C[Sn]1(OC(=O)CCS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















